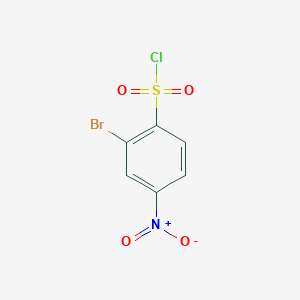

2-Bromo-4-nitrobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFIRAAVBJJUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies

Regioselective Synthesis and Isomeric Control in Halogenated Nitro-substituted Arenes

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted benzenes like 2-bromo-4-nitrobenzene-1-sulfonyl chloride. libretexts.orglibretexts.org The final arrangement of substituents is determined by the order of their introduction and their inherent electronic directing effects.

When using direct chlorosulfonation on 1-bromo-3-nitrobenzene (B119269), the directing effects of the bromo and nitro groups are synergistic, both favoring substitution at the C-2, C-4, and C-6 positions relative to the bromine. However, steric hindrance from the adjacent bromine atom might disfavor substitution at the C-2 position to some extent, potentially leading to a mixture of isomers. Controlling reaction conditions like temperature and catalyst can influence the ratio of these isomers.

The diazotization route starting from 2-bromo-4-nitroaniline (B50497) offers unambiguous isomeric control. The sulfonyl chloride group directly replaces the diazonium group, fixing its position at C-1 without the formation of other regioisomers. This makes it the preferred method when a specific isomer is required and the corresponding aniline (B41778) is readily available.

Advanced methods for regioselective halogenation, which could be used to prepare the necessary precursors, employ specific reagents and conditions. For example, N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to provide high regioselectivity in the halogenation of arenes under mild conditions. researchgate.net Such strategies are crucial for synthesizing the correctly substituted starting materials needed for subsequent transformations.

Catalytic and Green Chemistry Approaches in Sulfonyl Chloride Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign processes. Several "green" approaches to sulfonyl chloride synthesis have been developed that reduce hazardous waste and avoid harsh reagents.

Iron-catalyzed reactions have been shown to be effective for transformations involving sulfonyl chlorides. acs.org For instance, an iron(II) catalyst can facilitate the regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides. acs.org While this specific reaction is for a different transformation, it highlights the potential of iron catalysis in sulfonyl chloride chemistry. Copper catalysts are also widely used, particularly in diazotization-based methods and in reactions like the chlorothiolation of alkenes with sulfonyl chlorides. durham.ac.ukorganic-chemistry.org

An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl with oxygen as the terminal oxidant. semanticscholar.org This method avoids hazardous reagents like chlorosulfonic acid or thionyl chloride and minimizes solvent use. semanticscholar.org Another innovative approach is the direct electrochemical synthesis of arenesulfonyl fluorides from nitroarenes. This method uses an ionic liquid as an additive and electrolyte to facilitate the selective reduction of the nitro group to an aniline intermediate, which then undergoes fluorosulfonylation. rsc.org A similar electrochemical strategy could potentially be adapted for the synthesis of sulfonyl chlorides.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing reaction time and energy consumption. Key factors that are typically varied include temperature, pressure, reactant concentrations, and the choice of solvent and catalyst.

In chlorosulfonation reactions, the molar ratio of the substrate to chlorosulfonic acid and the reaction temperature are critical variables. As seen in the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, a systematic study found that a 4:1 molar ratio of chlorosulfonic acid to o-chloro-nitro-benzene at 120°C for 4 hours provided the optimal yield of 81.5%. researchgate.net Lowering the temperature or altering the ratio could lead to incomplete reaction or the formation of unwanted byproducts.

For diazotization-based syntheses, temperature control is crucial as diazonium salts can be unstable at elevated temperatures. google.com The choice of catalyst and its concentration can also significantly impact the reaction rate and yield. In the development of a method for synthesizing sulfonyl chlorides from sulfonyl hydrazides, various N-halosuccinimides (NCS, NBS) were screened, with NCS proving to be optimal, providing a 99% yield under the right conditions. researchgate.net

The following table illustrates a hypothetical optimization study for the synthesis of an arenesulfonyl chloride, demonstrating how systematic variation of parameters can lead to an improved outcome.

Table 3: Hypothetical Optimization of a Sulfonyl Chloride Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Dichloromethane (B109758) | 25 | 12 | <5 |

| 2 | CuCl (10 mol%) | Dichloromethane | 25 | 8 | 45 |

| 3 | CuBr (10 mol%) | Dichloromethane | 25 | 8 | 62 |

| 4 | CuCl₂ (10 mol%) | Dichloromethane | 25 | 8 | 55 |

| 5 | CuBr (10 mol%) | Acetonitrile | 25 | 8 | 75 |

| 6 | CuBr (10 mol%) | Acetic Acid | 25 | 6 | 88 |

| 7 | CuBr (10 mol%) | Acetic Acid | 40 | 4 | 91 |

| 8 | CuBr (5 mol%) | Acetic Acid | 40 | 4 | 90 |

Reactivity Profiles and Mechanistic Investigations of the Sulfonyl Chloride Moiety

Electrophilic Character of the Sulfonyl Sulfur Center

The sulfur atom in the sulfonyl chloride moiety of 2-bromo-4-nitrobenzene-1-sulfonyl chloride exhibits a significant electrophilic character. This electron deficiency is a consequence of the cumulative electron-withdrawing effects of the atoms and groups bonded to it. The two oxygen atoms and the chlorine atom, being highly electronegative, create a strong dipole moment by pulling electron density away from the central sulfur atom.

Furthermore, the aromatic ring, substituted with a bromo and a nitro group, also acts as a potent electron-withdrawing system. The nitro group (-NO₂), in particular, is one of the strongest electron-withdrawing groups and deactivates the aromatic ring towards electrophilic attack, which in turn enhances the electron-deficient nature of the attached sulfonyl sulfur. libretexts.org This pronounced positive partial charge on the sulfur atom makes it a prime target for attack by a wide range of nucleophiles.

Nucleophilic Substitution Mechanisms at Tetracoordinate Sulfur

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a cornerstone of their chemistry. Two primary mechanistic pathways are generally considered for these transformations: a concerted Sₙ2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.gov The operative mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent.

The Sₙ2-type mechanism involves a single, concerted step where the nucleophile attacks the sulfur center, and the leaving group (chloride ion) departs simultaneously. This process proceeds through a single transition state without the formation of a stable intermediate. mdpi.comdntb.gov.ua Theoretical and experimental studies, such as chloride-chloride exchange reactions in various arenesulfonyl chlorides, have provided evidence supporting this pathway. nih.gov In this mechanism, the reaction occurs with an inversion of configuration at the sulfur atom. mdpi.com

The addition-elimination (A-E) mechanism is a two-step process. In the first step, the nucleophile attacks the electrophilic sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.comdntb.gov.ua This intermediate is typically short-lived. In the second step, the leaving group is expelled, and the tetracoordinate state of the sulfur is restored. chemistrysteps.com Research indicates that this pathway is more likely to occur with harder nucleophiles. For instance, studies on analogous fluoride (B91410) exchange reactions suggest they proceed via an addition-elimination mechanism involving a difluorosulfurandioxide intermediate, whereas chloride exchange follows the Sₙ2 path. nih.govmdpi.com

Influence of Aromatic Substituents (Bromo, Nitro) on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl chloride group. For this compound, both the bromo and nitro groups are electron-attracting. These substituents enhance the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution. mdpi.com

The effect of substituents on the reaction rate can be quantitatively described by the Hammett equation. Kinetic studies on a series of substituted arenesulfonyl chlorides have shown that electron-withdrawing groups increase the reaction rate, resulting in a positive Hammett ρ-value. For the chloride exchange reaction, a ρ-value of +2.02 was determined, confirming that substituents that withdraw electron density from the aromatic ring significantly accelerate the substitution process. nih.govmdpi.comdntb.gov.ua This acceleration occurs because these groups stabilize the buildup of negative charge in the transition state (for the Sₙ2 mechanism) or the pentacoordinate intermediate (for the A-E mechanism).

| Substituent Effect | Influence on Sulfur Electrophilicity | Impact on Reaction Rate | Thermodynamic Consideration |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Br) | Increases | Accelerates | Stabilizes negatively charged transition states/intermediates |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Decelerates | Destabilizes negatively charged transition states/intermediates |

Reactions with Nitrogen-Containing Nucleophiles: Amine and Hydrazine (B178648) Derivatizations

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a fundamental method for synthesizing sulfonamides, a class of compounds with significant applications. Similarly, it reacts with hydrazine and its derivatives to yield sulfonohydrazides. These reactions typically proceed readily due to the high reactivity of the sulfonyl chloride.

| Nucleophile | Reactant Class | Product Class | General Reaction |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine | N-Alkyl/Aryl Sulfonamide | Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂-NH-R + R-NH₃⁺Cl⁻ |

| Secondary Amine (R₂NH) | Amine | N,N-Dialkyl/Aryl Sulfonamide | Ar-SO₂Cl + 2 R₂NH → Ar-SO₂-NR₂ + R₂NH₂⁺Cl⁻ |

| Hydrazine (H₂N-NH₂) | Hydrazine | Sulfonohydrazide | Ar-SO₂Cl + 2 H₂N-NH₂ → Ar-SO₂-NH-NH₂ + H₂N-NH₃⁺Cl⁻ |

Note: "Ar" represents the 2-bromo-4-nitrophenyl group.

Reactions with Oxygen-Containing Nucleophiles

The electrophilic sulfur center of this compound also reacts with various oxygen-containing nucleophiles. The most common of these reactions is hydrolysis, where water acts as the nucleophile, leading to the formation of the corresponding 2-bromo-4-nitrobenzenesulfonic acid. In the presence of alcohols or phenols, under basic conditions, the compound undergoes alcoholysis or phenolysis to yield sulfonate esters.

| Nucleophile | Reactant Class | Product Class | General Reaction |

|---|---|---|---|

| Water (H₂O) | Water | Sulfonic Acid | Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl |

| Alcohol (R-OH) | Alcohol | Sulfonate Ester | Ar-SO₂Cl + R-OH → Ar-SO₂-OR + HCl |

| Phenol (Ph-OH) | Phenol | Sulfonate Ester | Ar-SO₂Cl + Ph-OH → Ar-SO₂-OPh + HCl |

Note: "Ar" represents the 2-bromo-4-nitrophenyl group. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl produced.

Reactions with Sulfur-Containing Nucleophiles

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of sulfur-containing nucleophiles. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring of this compound further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Reactions with simple thiols in the presence of a base typically lead to the formation of thiosulfonate esters. The reaction proceeds via nucleophilic attack of the thiolate anion on the sulfonyl chloride, displacing the chloride ion.

Another important class of sulfur nucleophiles includes thiourea (B124793). The reaction of this compound with thiourea can proceed through initial attack from the sulfur atom of thiourea on the sulfonyl chloride. This can be followed by subsequent transformations depending on the reaction conditions. One possibility is the formation of a sulfonylated isothiourea, which can then be hydrolyzed to the corresponding sulfonamide and thiocarbonyl derivatives. In some cases, rearrangement reactions may occur. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea leads to a ring expansion, forming a six-membered isothiuronium (B1672626) salt. google.com

The reaction with inorganic sulfur nucleophiles, such as sodium sulfide (B99878), can lead to the formation of disulfides or other reduced sulfur species. The reaction of p-nitrobenzenesulfonyl chloride can be initiated by reacting 4-nitrochlorobenzene with sodium sulfide and sulfur to form a disulfide, which is then chlorinated. researchgate.net

The following table summarizes the expected products from the reaction of this compound with various sulfur-containing nucleophiles, based on the general reactivity of arylsulfonyl chlorides.

| Sulfur-Containing Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Thiols (R-SH) | Thiosulfonates | Base (e.g., pyridine (B92270), triethylamine), organic solvent |

| Thiourea | Sulfonylated isothioureas / Sulfonamides | Solvent such as ethanol (B145695) or acetonitrile |

| Sodium Sulfide (Na₂S) | Disulfides | Aqueous or alcoholic solvent |

| Potassium Thiocyanate (KSCN) | Sulfonyl isothiocyanates / Sulfonyl cyanides | Aprotic solvent (e.g., acetone, acetonitrile) |

| Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salts (S-Arylthiosulfates) | Aqueous or mixed aqueous-organic solvent |

Intermolecular and Intramolecular Cyclization Pathways

The presence of a bromine atom at the ortho position to the sulfonyl chloride group in this compound provides a handle for various cyclization reactions, leading to the formation of sulfur-containing heterocyclic compounds. These cyclizations can occur through either intermolecular or intramolecular pathways.

Intermolecular Cyclization:

Intermolecular cyclization reactions typically involve the reaction of this compound with a bifunctional nucleophile. For example, reaction with 2-aminothiophenol (B119425) could lead to the formation of dibenzothiazepine derivatives. The reaction would likely proceed through initial formation of a sulfonamide by reaction of the amino group with the sulfonyl chloride, followed by a copper-catalyzed intramolecular C-S bond formation. mdpi.com The synthesis of phenothiazine (B1677639) derivatives can be achieved from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. rsc.org

A plausible intermolecular cyclization pathway is depicted below: Step 1: Sulfonamide formation. The amino group of 2-aminothiophenol attacks the sulfonyl chloride of this compound to form an N-(2-mercaptophenyl)-2-bromo-4-nitrobenzenesulfonamide intermediate. Step 2: Intramolecular C-S bond formation. In the presence of a suitable catalyst (e.g., copper) and a base, the thiolate anion of the intermediate undergoes an intramolecular nucleophilic aromatic substitution of the bromine atom, leading to the formation of a dibenzo[b,f] mdpi.comthiazepine derivative.

Intramolecular Cyclization:

Intramolecular cyclization of derivatives of this compound can also occur. For instance, if the sulfonyl chloride is first converted to a sulfonamide by reaction with an appropriate amine containing a nucleophilic group, subsequent intramolecular cyclization can be induced.

A notable example of an intramolecular rearrangement that can lead to cyclization is the Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution where a nucleophile in a side chain attacks the aromatic ring, displacing a leaving group. In the context of sulfonamides derived from this compound, if the N-substituent contains a nucleophilic atom (e.g., oxygen or sulfur), a Smiles-type rearrangement could potentially occur, although the presence of the ortho-bromo group might favor other cyclization pathways.

A more direct intramolecular cyclization can be envisioned for N-substituted sulfonamides where the N-substituent itself can undergo cyclization onto the aromatic ring. For example, the Bu₃SnH-mediated aryl radical cyclization of 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide proceeds in a 6-exo-trig manner to yield an isoquinolinone. While this is not a direct cyclization of a sulfonamide, it illustrates the principle of cyclizing onto a bromo-substituted aromatic ring.

The following table provides a conceptual overview of potential cyclization pathways involving this compound and its derivatives.

| Cyclization Type | Reactants/Precursors | Key Transformation | Potential Product |

|---|---|---|---|

| Intermolecular | This compound + 2-Aminothiophenol | Sulfonamide formation followed by intramolecular C-S coupling | Dibenzo[b,f] mdpi.comthiazepine derivative |

| Intramolecular | N-(2-hydroxyethyl)-2-bromo-4-nitrobenzenesulfonamide | Intramolecular nucleophilic substitution of bromine by the hydroxyl group | Fused heterocyclic system containing a sulfonate ester |

| Intramolecular (Radical) | N-Alkenyl-2-bromo-4-nitrobenzenesulfonamide | Tin-mediated aryl radical cyclization | Sulfonamide-containing heterocyclic system |

Strategic Applications in Complex Organic Synthesis

Sulfonylating Agent in Diverse Organic Transformations

The sulfonyl chloride moiety in 2-bromo-4-nitrobenzene-1-sulfonyl chloride is a potent electrophile, readily reacting with a variety of nucleophiles to form stable sulfonyl derivatives. This reactivity is the basis for its primary application as a sulfonylating agent.

The reaction with amines, for instance, is a cornerstone of its utility, leading to the formation of sulfonamides. Similarly, its reaction with alcohols and phenols yields sulfonate esters. The electron-withdrawing nature of the nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions. While specific studies detailing a broad range of reactions with diverse functional groups for this particular sulfonyl chloride are not abundant in the reviewed literature, the general reactivity pattern of arylsulfonyl chlorides suggests its applicability with a wide array of nucleophiles including, but not limited to, primary and secondary amines, alcohols, phenols, and thiols.

Precursor for Sulfonamide Synthesis

The synthesis of sulfonamides is a major application of this compound. The resulting 2-bromo-4-nitrobenzenesulfonamides are valuable intermediates in medicinal chemistry and materials science.

Formation of Aliphatic and Aromatic Sulfonamides

The reaction of this compound with primary and secondary amines, both aliphatic and aromatic, proceeds efficiently to afford the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

A representative procedure for the synthesis of a sulfonamide from a primary amine involves the dropwise addition of the sulfonyl chloride to a solution of the amine and a base in a suitable solvent like dichloromethane (B109758) at low temperatures, followed by stirring at room temperature. For example, the reaction of 2-nitrobenzenesulfonyl chloride, a closely related analogue, with 4-methoxybenzylamine (B45378) in the presence of triethylamine yields the corresponding N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide in high yield (98% crude). orgsyn.org This high reactivity is expected to be mirrored in reactions with this compound.

| Amine Reactant | Product | Typical Reaction Conditions | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-bromo-4-nitrobenzenesulfonamide | Triethylamine, Dichloromethane, 0 °C to RT | Analogous reaction reports 98% (crude) | orgsyn.org |

| Aniline (B41778) | N-Phenyl-2-bromo-4-nitrobenzenesulfonamide | Pyridine, 0-25 °C | Analogous reactions report quantitative yields | sigmaaldrich.com |

| p-Toluidine | N-(p-Tolyl)-2-bromo-4-nitrobenzenesulfonamide | Pyridine, 0-25 °C | Analogous reactions report quantitative yields | sigmaaldrich.com |

Synthesis of Sulfonamide-Containing Heterocycles (e.g., Triazine Sulfonamides)

While direct examples of the use of this compound in the synthesis of triazine sulfonamides were not found in the surveyed literature, the synthesis of novel sulfonamides incorporating a 1,2,4-triazine (B1199460) moiety has been reported using a similar reagent, 2-bromo-4-trifluoromethylbenzene sulfonyl chloride. organic-chemistry.org This suggests a strong potential for this compound to be utilized in analogous synthetic strategies to create a diverse range of sulfonamide-containing heterocycles. The general method involves the reaction of an amino-substituted heterocycle with the sulfonyl chloride in the presence of a base.

Role in Peptide Synthesis and Protection Strategies

Nitrobenzenesulfonyl (nosyl) groups are recognized as effective protecting groups for amines in peptide synthesis. guidechem.com The 2-bromo-4-nitrobenzenesulfonyl group, an analogue of the commonly used 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl (nosyl) groups, can be readily introduced onto the N-terminus of an amino acid or peptide. This protection strategy prevents unwanted side reactions at the amino group during peptide coupling steps.

The nosyl group is stable to acidic conditions commonly used for the removal of Boc protecting groups, and to the basic conditions used for Fmoc group removal, thus offering orthogonality in peptide synthesis strategies. The removal of the nosyl group is typically achieved under mild conditions using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. researchgate.net This deprotection strategy is advantageous as it avoids the harsh acidic conditions that can damage sensitive peptide structures. Given these characteristics, this compound is a promising reagent for the protection of amino groups in both solid-phase and solution-phase peptide synthesis.

Utility in the Construction of Functionalized Aromatic Systems

The presence of both a bromine atom and a nitro group on the benzene ring of this compound offers multiple avenues for the construction of functionalized aromatic systems. The nitro group can be reduced to an amine, which can then be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Furthermore, the core aromatic ring can be a scaffold for building more complex structures. For instance, the synthesis of 2-bromo-4-nitrophenylacetonitrile has been achieved from phenylacetonitrile (B145931) through a two-step process of nitration followed by bromination, highlighting the utility of the 2-bromo-4-nitrophenyl moiety in constructing functionalized benzene derivatives. google.com

Exploration in Cross-Coupling Methodologies and Related Linkages

The bromine atom on the aromatic ring of sulfonamides derived from this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Recent studies have demonstrated the successful use of bromo-substituted sulfonamides in Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-N-propylthiophene-2-sulfonamide has been coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of biaryl sulfonamides. guidechem.com This methodology is directly applicable to 2-bromo-4-nitro-N-substituted-benzenesulfonamides, providing a route to a wide range of functionalized biaryl sulfonamides.

| Cross-Coupling Reaction | Potential Substrate | Potential Coupling Partner | Expected Product | General Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo-4-nitro-N-alkyl/aryl-benzenesulfonamide | Aryl/heteroaryl boronic acid | 2-(Aryl/heteroaryl)-4-nitro-N-alkyl/aryl-benzenesulfonamide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Coupling | 2-Bromo-4-nitro-N-alkyl/aryl-benzenesulfonamide | Alkene | 2-(Alkenyl)-4-nitro-N-alkyl/aryl-benzenesulfonamide | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | 2-Bromo-4-nitro-N-alkyl/aryl-benzenesulfonamide | Amine | 2-(Amino)-4-nitro-N-alkyl/aryl-benzenesulfonamide | Pd(0) catalyst, Ligand, Base |

Similarly, the bromo-substituent is amenable to other cross-coupling reactions such as the Heck reaction for the formation of carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds with amines. These transformations would allow for the late-stage functionalization of the sulfonamide core, providing access to a diverse array of complex molecules with potential applications in various fields of chemical research.

Design, Synthesis, and Structural Elucidation of Chemical Derivatives and Analogues

Synthesis of Substituted Sulfonamide Analogues

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of sulfonamide synthesis. libretexts.orgcbijournal.com This reaction, known as sulfonylation, typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The general reaction is robust and can be carried out under various conditions, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. cbijournal.com

Theoretically, 2-bromo-4-nitrobenzene-1-sulfonyl chloride could react with a diverse range of amines to produce a library of novel sulfonamides. The electron-withdrawing nature of the nitro group and the bromine atom on the aromatic ring would be expected to enhance the electrophilicity of the sulfonyl chloride group, potentially leading to high reactivity. However, a detailed search of the chemical literature did not yield specific examples or data tables detailing the synthesis of sulfonamides using this compound as the starting material.

Table 1: Hypothetical Synthesis of Substituted Sulfonamides

| Amine Reactant | Hypothetical Sulfonamide Product | Potential Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-(phenyl)-2-bromo-4-nitrobenzenesulfonamide | Pyridine, Dichloromethane (B109758), 0 °C to rt |

| Benzylamine | N-(benzyl)-2-bromo-4-nitrobenzenesulfonamide | Triethylamine (B128534), THF, 0 °C to rt |

| Piperidine | 1-[(2-bromo-4-nitrophenyl)sulfonyl]piperidine | Aqueous NaOH, rt |

This table is illustrative and based on general sulfonamide synthesis protocols. No specific experimental data for these reactions with this compound was found.

Development of Novel Heterocyclic Compounds Incorporating the Sulfonyl Moiety

The sulfonyl group is a key pharmacophore in a multitude of heterocyclic drugs. The incorporation of the 2-bromo-4-nitrophenylsulfonyl moiety into heterocyclic systems could yield compounds with interesting biological properties.

Triazole-Sulfonyl Derivatives

Triazoles are a class of five-membered heterocyclic compounds that are prevalent in medicinal chemistry. nih.gov The synthesis of N-sulfonylated triazoles can be envisioned through several routes. For instance, a pre-formed triazole ring could be N-sulfonylated using this compound in the presence of a base. Alternatively, a click chemistry approach involving an azide (B81097) and an alkyne, where one of the components bears the sulfonyl group, could be employed. frontiersin.org While general methods for the synthesis of sulfonyl-triazoles are known, no specific literature describes the use of this compound for this purpose.

Imidazole-Based Hybrid Systems

Imidazole (B134444) is another fundamentally important heterocycle in biologically active molecules. The synthesis of N-sulfonylated imidazoles can be achieved by reacting an imidazole with a sulfonyl chloride. mdpi.com A search for the synthesis of imidazole derivatives using this compound did not yield any specific examples. The synthesis of 2-bromo-4-nitro-1H-imidazole is a key step in the production of certain nitroimidazole drugs, but this does not involve the use of the corresponding sulfonyl chloride. researchgate.netdndi.org

Generation of Structurally Diverse Aromatic Sulfonyl Compounds

Beyond simple sulfonamides, the this compound scaffold could be used to generate a variety of structurally diverse aromatic sulfonyl compounds. The bromine atom on the aromatic ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, which could be performed either before or after the sulfonylation reaction. This would allow for the introduction of a wide range of substituents, leading to a vast chemical space for exploration. However, the literature lacks specific examples of such transformations starting from this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure of 2-Bromo-4-nitrobenzene-1-sulfonyl chloride. Methods like Density Functional Theory (DFT) are employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and kinetic stability. mdpi.comresearchgate.net

A smaller HOMO-LUMO energy gap suggests a molecule is more polarizable and thus more chemically reactive, as less energy is required to excite an electron from the ground to an excited state. mdpi.com For aromatic sulfonyl chlorides, the distribution of these orbitals is heavily influenced by the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups, combined with the bromo (Br) group, significantly modulates the electronic properties of the molecule. Calculations reveal that the HOMO is typically localized over the π-system of the benzene ring, while the LUMO may be distributed across the electron-accepting nitro and sulfonyl chloride moieties. This distribution indicates that the aromatic ring acts as the primary electron donor, while the substituents are the electron-accepting centers.

| Parameter | Significance | Typical Calculated Value Range for Analogous Compounds (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 to -3.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0 to 5.2 mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. | 2.0 to 2.6 mdpi.com |

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for accurately determining the optimized molecular geometry of molecules like this compound. globalresearchonline.netnih.gov Calculations are typically performed using functionals such as B3LYP with basis sets like 6-311+G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govpleiades.online These studies provide precise data on bond lengths, bond angles, and dihedral angles.

For the related molecule 2-nitrobenzenesulfonyl chloride, studies combining gas electron diffraction and quantum chemical calculations have shown that the molecule exists in multiple conformations. pleiades.online The predominant conformer features a near-perpendicular arrangement of the S-Cl bond relative to the benzene ring plane, with a C-C-S-Cl torsion angle of approximately 84°. pleiades.online In this conformation, the nitro group is also twisted significantly relative to the ring plane. pleiades.online This conformational complexity is expected to be present in this compound as well, influencing its reactivity and intermolecular interactions.

| Structural Parameter | Typical Bond Length (Å) / Angle (°) from Analogous Compounds |

|---|---|

| S-Cl Bond Length | ~2.043 pleiades.online |

| S=O Bond Length | ~1.426 pleiades.online |

| C-S Bond Length | ~1.761 pleiades.online |

| C-Br Bond Length | ~1.880 - 1.910 |

| C-N (Nitro) Bond Length | ~1.485 pleiades.online |

| O-S-O Bond Angle | ~120° - 125° |

| C-S-Cl Bond Angle | ~102° - 106° |

Simulation of Reaction Pathways and Transition States

Theoretical simulations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These simulations can identify transition states, intermediates, and determine activation energies, thereby elucidating reaction mechanisms.

A key reaction for arenesulfonyl chlorides is hydrolysis. Studies on the hydrolysis of 4-nitrobenzenesulfonyl chloride have shown that the reaction can proceed through two distinct pathways of a nucleophilic aromatic substitution (SAN) mechanism. researchgate.net One pathway involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. researchgate.net The prevalence of the anionic pathway increases with the electron-withdrawing strength of the substituents on the aromatic ring. researchgate.net Given the strong electron-withdrawing nitro group in this compound, it is probable that its hydrolysis and other nucleophilic substitution reactions would also involve such anionic intermediates. Computational modeling allows for the characterization of the structures and energies of these transient species, which are often difficult to observe experimentally.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. The calculation of vibrational frequencies is a common application, providing theoretical FT-IR and FT-Raman spectra that can be compared with experimental data for structural validation. researchgate.netglobalresearchonline.net Theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental values. globalresearchonline.net

Furthermore, quantum chemistry calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net While computationally demanding, these predictions are invaluable for assigning signals in complex spectra and confirming molecular structures. For this compound, specific vibrational modes associated with its functional groups can be accurately predicted.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber Range (cm-1) |

|---|---|---|

| NO₂ | Asymmetric Stretching | 1520 - 1570 |

| NO₂ | Symmetric Stretching | 1340 - 1390 |

| SO₂Cl | Asymmetric SO₂ Stretching | 1370 - 1400 |

| SO₂Cl | Symmetric SO₂ Stretching | 1170 - 1200 |

| S-Cl | Stretching | ~400 - 550 |

| C-Br | Stretching | ~550 - 650 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and correspond to sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.netnumberanalytics.com

For this compound, the MEP map would show intense negative potential (red) localized on the oxygen atoms of both the nitro and sulfonyl groups, identifying them as the primary centers for interacting with electrophiles or forming hydrogen bonds. researchgate.net A significant region of positive potential (blue) would be expected around the sulfur atom of the sulfonyl chloride group, highlighting its high electrophilicity and susceptibility to attack by nucleophiles. This positive potential explains the reactivity of the sulfonyl chloride group in substitution reactions. The aromatic ring itself would display a more complex potential distribution, influenced by the competing electronic effects of the bromo, nitro, and sulfonyl chloride substituents. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectrum reveals characteristic vibrations of specific bonds.

For 2-Bromo-4-nitrobenzene-1-sulfonyl chloride, the key functional groups are the sulfonyl chloride (-SO₂Cl), the nitro group (-NO₂), the carbon-bromine bond (C-Br), and the substituted aromatic ring.

Sulfonyl Group (SO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. These typically appear in the regions of 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹, respectively.

Nitro Group (NO₂): The nitro group also gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. libretexts.org The pattern of C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the ring. libretexts.orgvscht.cz

Carbon-Halogen Bonds: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint region," typically between 500 and 690 cm⁻¹. libretexts.orgresearchgate.net The S-Cl stretch is also found in this region, usually between 500 and 600 cm⁻¹.

Table 3: Characteristic FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1350 - 1400 |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1160 - 1200 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Out-of-plane Bend | 675 - 900 |

| Carbon-Bromine | C-Br Stretch | 500 - 690 |

Note: Data are based on established correlation tables and spectral data of similar aromatic sulfonyl chlorides and nitro compounds. libretexts.orgresearchgate.netmsu.edulibretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound (C₆H₃BrClNO₄S) is 298.86548 Da. uni.lu

The mass spectrum is expected to show a complex molecular ion (M⁺) region due to the presence of isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This will result in a characteristic cluster of peaks at M, M+2, and M+4.

Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl). libretexts.orgmiamioh.edu Other likely fragmentations include the loss of sulfur dioxide (SO₂), a nitro group (·NO₂), or a bromine radical (·Br). miamioh.edunist.gov The stability of the resulting aromatic cation influences the fragmentation pathway.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Identity |

|---|---|

| 299 | [M]⁺ |

| 264 | [M - Cl]⁺ |

| 253 | [M - NO₂]⁺ |

| 235 | [M - SO₂]⁺ |

| 220 | [M - Br]⁺ |

| 155 | [C₆H₃BrNO]⁺ |

Note: The m/z values correspond to the most abundant isotopes. The full spectrum will show isotopic clusters for each fragment containing Br and/or Cl. uni.ludocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene ring. up.ac.za For this compound, the presence of the nitro group, a strong chromophore, is expected to significantly influence the spectrum.

The spectrum of benzene typically shows a primary band around 200 nm and a weaker, secondary band around 255 nm. up.ac.za The substituents on the ring in this compound will cause a bathochromic (red) shift of these bands to longer wavelengths. The nitro group, in particular, introduces the possibility of n→π* transitions, although these are often weak and may be obscured by the more intense π→π* bands. The presence of multiple electron-withdrawing groups is expected to shift the primary absorption band to a value greater than 260 nm. up.ac.za

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore |

|---|---|---|

| π→π* | 260 - 310 | Substituted Benzene Ring |

Note: Data are estimated based on the known effects of substituents on the UV-Vis spectra of aromatic compounds. up.ac.zascience-softcon.de

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as the quintessential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical reactivity and physical properties.

While a specific crystal structure for "this compound" is not publicly available in crystallographic databases, the methodology remains the gold standard for structural elucidation. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous compounds, such as aromatic sulfonyl chlorides, XRD studies have been instrumental. For instance, the analysis of related sulfonyl chlorides reveals detailed insights into the molecular geometry and noncovalent interactions within the crystal lattice. nih.gov Hirshfeld surface analysis, often coupled with XRD, can further quantify intermolecular contacts, providing a deeper understanding of the packing forces that stabilize the crystal structure. nih.gov Such studies would be invaluable in confirming the expected tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring in "this compound," as well as revealing any significant intermolecular interactions involving the bromine, nitro, and sulfonyl chloride functional groups.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its purity and stoichiometric integrity.

For "this compound," with the molecular formula C₆H₃BrClNO₄S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. uni.lu The experimental values, obtained through combustion analysis or other elemental analysis techniques, are then compared to these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 24.13 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.02 |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.76 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.87 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.69 |

| Oxygen | O | 16.00 | 4 | 64.00 | 21.43 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.74 |

| Total | 298.52 | 100.00 |

Electrochemical Methods: Cyclic Voltammetry and Related Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of a molecule. These techniques provide information on the reduction and oxidation potentials of electroactive functional groups, offering insights into the compound's electronic structure and its potential involvement in electron transfer reactions.

For "this compound," both the nitro group and the sulfonyl chloride group are expected to be electrochemically active. The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, revealing that the electron transfer mechanism is dependent on the position of the nitro substituent. cdnsciencepub.comresearchgate.netscholaris.ca

In related nitrobenzenesulfonyl chlorides, the reduction of the sulfonyl chloride group is typically an irreversible process that involves the cleavage of the S-Cl bond. cdnsciencepub.comscholaris.ca The reduction of the nitro group generally occurs at more negative potentials. The exact reduction potentials are influenced by the electronic effects of the other substituents on the aromatic ring.

A study on nitrobenzenesulfonyl chloride isomers provides a framework for understanding the expected electrochemical behavior of the title compound. scholaris.ca The presence of the electron-withdrawing nitro group facilitates the reduction of the molecule. The bromo substituent, also being electron-withdrawing, is expected to further shift the reduction potentials to more positive values compared to an unsubstituted analogue.

Table 2: Electrochemical Reduction Data for Selected Nitrobenzenesulfonyl Chlorides in Acetonitrile scholaris.ca

| Compound | First Reduction Peak Potential (Ep1 vs SCE) |

|---|---|

| 2-Nitrobenzenesulfonyl chloride | -0.63 V |

| 3-Nitrobenzenesulfonyl chloride | -0.71 V |

| 4-Nitrobenzenesulfonyl chloride | -0.43 V |

Based on this data, the "this compound" would be expected to exhibit a complex cyclic voltammogram with reduction peaks corresponding to both the sulfonyl chloride and the nitro moieties. The precise potentials would be influenced by the combined electronic effects of the ortho-bromo and para-nitro substituents.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis Protocols

Asymmetric synthesis, the controlled synthesis of a chiral molecule, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The development of novel chiral auxiliaries and catalysts is a continuous pursuit. 2-Bromo-4-nitrobenzene-1-sulfonyl chloride could be a valuable precursor in the development of new chiral reagents and catalysts.

Future research could focus on the synthesis of chiral sulfonamides derived from this compound. These sulfonamides, when attached to a prochiral substrate, could act as effective chiral auxiliaries, directing stereoselective transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The steric and electronic properties imparted by the bromo and nitro substituents could offer unique stereochemical control that is not achievable with existing auxiliaries.

Furthermore, the aromatic ring of this compound could be functionalized to create novel chiral ligands for metal-catalyzed asymmetric reactions. For instance, the bromine atom could be displaced via cross-coupling reactions to introduce chiral phosphine (B1218219) or amine moieties. The resulting ligands could then be coordinated to transition metals to form catalysts for asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The nitro group's strong electron-withdrawing nature could significantly influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and enantioselectivity.

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Approach | Potential Asymmetric Reaction |

| Chiral Phosphine Ligand | Suzuki or Sonogashira coupling of a chiral phosphine-containing boronic acid or alkyne, followed by reduction. | Asymmetric Hydrogenation |

| Chiral Amine Ligand | Buchwald-Hartwig amination with a chiral amine. | Asymmetric Transfer Hydrogenation |

| Chiral Oxazoline Ligand | Nucleophilic aromatic substitution of the bromine with a chiral amino alcohol. | Asymmetric Allylic Alkylation |

Application in Materials Science and Polymer Chemistry

The reactivity of the sulfonyl chloride group makes this compound a promising monomer or functionalizing agent in the synthesis of advanced materials and polymers. The presence of the nitro and bromo groups offers further opportunities for tailoring the properties of the resulting materials.

In polymer chemistry, this compound could be utilized in the synthesis of polysulfonamides. These polymers are known for their high thermal stability and excellent mechanical properties. The introduction of the bromo and nitro groups into the polymer backbone could enhance properties such as flame retardancy (due to the bromine) and thermal stability (due to the rigid, polar nitroaromatic structure). Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups to create materials with tailored properties, such as altered solubility, conductivity, or optical characteristics.

In the realm of materials science, this compound could be used to modify surfaces to impart specific functionalities. For example, the sulfonyl chloride can react with hydroxyl or amine groups on the surface of materials like silica (B1680970), cellulose, or metal oxides. The resulting surface-grafted 2-bromo-4-nitrophenylsulfonyl groups could alter the surface energy, hydrophobicity, or reactivity of the material. The nitro group could also be reduced to an amine, providing a handle for further functionalization, such as the attachment of biomolecules or chromophores.

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. The reactive nature of sulfonyl chlorides makes them well-suited for flow chemistry applications, where reaction times can be precisely controlled, and hazardous intermediates can be generated and consumed in situ.

Future research could focus on developing continuous flow processes for the synthesis and subsequent reactions of this compound. For example, its synthesis via chlorosulfonation of 1-bromo-3-nitrobenzene (B119269) could be adapted to a flow reactor, minimizing the handling of the corrosive chlorosulfonic acid. nih.gov Subsequently, the in-line reaction of the generated sulfonyl chloride with various nucleophiles (alcohols, amines, etc.) could be performed in a continuous manner, allowing for the rapid and automated synthesis of a library of sulfonamide or sulfonate ester derivatives. springernature.com

The integration of automated synthesis platforms with flow chemistry setups would enable high-throughput screening of reaction conditions and the rapid optimization of processes involving this compound. This approach would be particularly valuable for exploring its utility in the development of new pharmaceuticals or functional materials, where the synthesis and testing of a large number of derivatives are often required.

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable tools for labeling and tracking biomolecules in their native environments. While sulfonyl chlorides are generally too reactive for direct use in bio-orthogonal applications due to their indiscriminate reactivity with biological nucleophiles, derivatives of this compound could be designed to participate in such reactions.

A potential research avenue involves the conversion of the sulfonyl chloride into a less reactive but still "clickable" functional group. For instance, the sulfonyl chloride could be converted to a sulfonyl azide (B81097). The resulting 2-bromo-4-nitrophenylsulfonyl azide could then participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with strained alkynes, a well-established bio-orthogonal ligation. The bromo and nitro groups could serve as spectroscopic handles or be further functionalized to attach imaging agents or affinity tags.

Another possibility is the development of novel bio-orthogonal reactions that are specifically triggered by the unique electronic properties of the 2-bromo-4-nitrophenylsulfonyl moiety. For example, the nitro group could be enzymatically reduced within a cell to an amine, which could then trigger a specific chemical transformation with a bio-orthogonal reaction partner. This would allow for cell-specific labeling or activation of a therapeutic agent.

Catalyst Design and Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound could be guided by these principles, focusing on the development of more sustainable synthetic methods and its use in environmentally benign catalytic processes.

In catalyst design, the 2-bromo-4-nitrophenylsulfonyl group could be incorporated into heterogeneous catalysts. For example, it could be grafted onto a solid support, such as silica or a polymer resin. The resulting supported reagent could be used in various transformations, and the catalyst could be easily recovered and reused, minimizing waste. The strong electron-withdrawing nature of the substituent could also be exploited to create novel organocatalysts for various organic transformations.

From a green chemistry perspective, research could focus on developing synthetic routes to this compound that avoid the use of harsh reagents like chlorosulfonic acid. Alternative, more environmentally friendly methods, such as oxidative chlorosulfonylation using milder reagents, could be explored. Furthermore, the development of catalytic applications for this compound would align with the green chemistry principle of catalysis over stoichiometric reactions.

Table 2: Summary of Future Research Directions

| Research Area | Specific Focus | Potential Impact |

| Asymmetric Synthesis | Development of chiral auxiliaries and ligands. | New methods for the synthesis of enantiomerically pure compounds. |

| Materials Science | Synthesis of functional polymers and surface modification. | Creation of materials with tailored thermal, optical, and chemical properties. |

| Flow Chemistry | Development of continuous flow synthesis and automated processes. | Safer, more efficient, and scalable synthesis of derivatives. |

| Chemical Biology | Design of bio-orthogonal probes and reactions. | New tools for studying biological processes in living systems. |

| Green Chemistry | Development of heterogeneous catalysts and sustainable synthetic routes. | More environmentally friendly chemical processes. |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-bromo-4-nitrobenzene-1-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection. Protective work clothing is mandatory to avoid skin contact .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of corrosive vapors. Respiratory protection is required if local exhaust is inadequate .

- Waste Disposal : Segregate waste and store in labeled containers. Collaborate with certified waste management services for disposal, adhering to REACH regulations .

- Emergency Measures : For skin contact, immediately remove contaminated clothing and rinse with water. For eye exposure, flush with water for 15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Precursor Selection : Use 4-nitrobenzenesulfonic acid derivatives as starting materials. Bromination can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–5°C) to minimize side reactions .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track sulfonation and bromination progress. Adjust stoichiometry if intermediates like 4-nitrobenzenesulfonamide are detected .

- Purification : Use recrystallization from dichloromethane/hexane mixtures to isolate the product. Confirm purity via melting point analysis (expected range: 105–112°C, similar to related nitrobenzene sulfonates) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. SHELX programs (e.g., SHELXL) are recommended for refining structures due to their robustness in handling twinned crystals or high thermal motion .

- Contradiction Analysis : If bond-length discrepancies arise (e.g., S–Cl vs. S–O distances), cross-validate with density functional theory (DFT) calculations. Compare experimental and computed electrostatic potential maps to identify misassigned functional groups .

- Table: Key Crystallographic Parameters

| Parameter | Expected Range | Notes |

|---|---|---|

| S–Cl bond length | 1.98–2.05 Å | Sensitive to crystal packing |

| Br–C bond angle | 109.5° ± 2° | Influenced by steric effects |

| R-factor (SHELXL) | < 0.05 | Indicator of refinement quality |

Q. What strategies mitigate contradictory spectral data in characterizing sulfonyl chloride intermediates?

- Methodological Answer :

- Multi-Technique Validation :

- NMR : Compare ¹H/¹³C NMR shifts with computed spectra (GIAO method). For example, the sulfonyl chloride group typically shows ¹³C shifts at ~140 ppm .

- IR Spectroscopy : Confirm S=O stretches (1350–1200 cm⁻¹) and C–Br vibrations (650–500 cm⁻¹). Overlaps with nitro group signals may require deconvolution .

- Controlled Hydrolysis : React the compound with aqueous NaOH to form sulfonic acid derivatives. Monitor by LC-MS to confirm molecular weight shifts (e.g., +18 Da for hydrolysis) .

Q. How can computational modeling predict reactivity trends in electrophilic aromatic substitution (EAS) for this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential surfaces. Identify electrophilic hotspots (e.g., nitro group para positions) .

- Kinetic Studies : Perform Hammett analysis using substituent constants (σ⁺) to correlate reaction rates with electronic effects. Compare bromination vs. nitration pathways under acidic conditions .

- Table: Predicted Reactivity Sites

| Site | Fukui Index (f⁻) | Dominant Mechanism |

|---|---|---|

| Sulfonyl chloride | 0.12 | Nucleophilic acyl substitution |

| Bromine-substituted C | 0.45 | Electrophilic substitution |

| Nitro group meta | 0.28 | Resonance stabilization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.